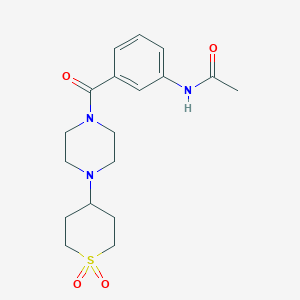

N-(3-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[3-[4-(1,1-dioxothian-4-yl)piperazine-1-carbonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4S/c1-14(22)19-16-4-2-3-15(13-16)18(23)21-9-7-20(8-10-21)17-5-11-26(24,25)12-6-17/h2-4,13,17H,5-12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRIFGDRKPYRHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)phenyl)acetamide is a compound of interest due to its potential biological activities. This compound's structure suggests it may interact with various biological pathways, particularly in the context of neurological and psychiatric disorders. This article reviews the synthesis, biological activity, and relevant case studies surrounding this compound.

Chemical Structure and Properties

The compound has a complex structure featuring a piperazine moiety and a thiopyran ring, which are known for their diverse pharmacological activities. The molecular formula can be expressed as , with a molecular weight of approximately 344.46 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the thiopyran ring.

- Coupling with piperazine derivatives.

- Acetylation to achieve the final amide product.

Anticonvulsant Activity

Research has indicated that derivatives of piperazine, particularly those containing thiopyran structures, exhibit significant anticonvulsant properties. For example, studies have shown that similar compounds demonstrate effectiveness in the maximal electroshock (MES) test at doses as low as 100 mg/kg . This suggests that this compound may also possess anticonvulsant effects.

Antipsychotic Properties

Compounds related to this compound have been evaluated for antipsychotic activity using various animal models. The interaction with serotonin receptors (5-HT2A) and dopamine receptors (D2) has been noted as a mechanism for their effects . These findings indicate potential therapeutic applications in treating schizophrenia or other psychotic disorders.

Case Study 1: Anticonvulsant Efficacy

In a study assessing the anticonvulsant efficacy of various N-phenylacetamides, it was found that compounds similar to this compound demonstrated significant protection against seizures in animal models when administered at specific dosages .

Case Study 2: Antipsychotic Evaluation

Another investigation focused on the antipsychotic potential of piperazine derivatives revealed that certain modifications to the piperazine structure enhanced binding affinity to neurotransmitter receptors associated with mood regulation . This supports the hypothesis that this compound could be effective in managing symptoms of psychosis.

Data Table: Summary of Biological Activities

| Activity | Compound | Model | Dosage | Effectiveness |

|---|---|---|---|---|

| Anticonvulsant | N-(3-chlorophenyl)-2-morpholino-acetamide | MES Test | 100 mg/kg | Significant protection |

| Antipsychotic | 2-[4-(aryl substituted)-piperazin-1-yl]-N-phenylacetamide | Animal Models | Variable | Variable activity noted |

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural and functional distinctions between the target compound and analogues from the evidence:

Structure-Activity Relationship (SAR) Insights

Piperazine Modifications :

- Substitution on the piperazine ring (e.g., pyrimidinyl in , benzyloxy-piperidine in ) influences target selectivity. The target compound’s thiopyran sulfone may enhance binding to sulfonyl-utilizing enzymes or ion channels.

- Trifluoromethyl groups (e.g., in ) are associated with improved metabolic stability and target affinity due to electron-withdrawing effects.

Sulfone (target compound) vs. thioether () groups: Sulfones are less prone to oxidative metabolism, improving half-life.

Acetamide Positioning :

- The 3-phenyl substitution in the target compound contrasts with 4-phenyl in and 2-methylphenyl in , which may alter steric interactions with biological targets.

Q & A

Q. What are the key synthetic pathways and reaction condition optimizations for synthesizing this compound?

The synthesis typically involves coupling a piperazine derivative with a thiopyran sulfone-containing intermediate. A common approach includes:

- Step 1 : Preparation of the piperazine-1-carbonyl intermediate via reaction of 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine with 3-nitrobenzoyl chloride, followed by reduction to the amine .

- Step 2 : Acetylation of the aromatic amine using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) .

- Optimization : Reaction temperatures (40–60°C), anhydrous solvents (DMF or DCM), and inert atmospheres (N₂/Ar) are critical to minimize side reactions and improve yields (>75%) .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the presence of the acetamide (-NHCOCH₃), thiopyran sulfone (-SO₂), and piperazine carbonyl groups. For example, the acetamide methyl group appears at ~2.1 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₈H₂₄N₃O₄S) .

- HPLC-PDA : Purity (>95%) is confirmed using reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in assay conditions or structural analogs. Methodological strategies include:

- Standardized Assays : Replicate studies using established protocols (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) under controlled pH, temperature, and solvent (e.g., DMSO concentration ≤1%) .

- Structural Validation : Confirm the compound’s identity via X-ray crystallography or 2D NMR (e.g., NOESY) to rule out isomerism or impurities .

- Meta-Analysis : Compare datasets across studies while accounting for substituent effects (e.g., fluorophenyl vs. chlorophenyl groups altering target binding) .

Q. What strategies improve the compound’s aqueous solubility for in vivo studies without compromising activity?

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance solubility while maintaining the core pharmacophore .

- Co-Solvent Systems : Use biocompatible solvents like Cremophor EL or cyclodextrin inclusion complexes for preclinical formulations .

- Structural Modifications : Replace hydrophobic groups (e.g., thiopyran methyl) with polar moieties (e.g., hydroxyl or morpholine), guided by computational solubility predictors like LogP .

Q. How does the sulfone group in the thiopyran moiety influence reactivity and stability?

- Electron-Withdrawing Effects : The -SO₂ group increases electrophilicity at the piperazine carbonyl, enhancing susceptibility to nucleophilic attack (e.g., in enzyme active sites) .

- Stability : The sulfone stabilizes the thiopyran ring against oxidation but may hydrolyze under strong acidic/basic conditions (pH <2 or >12). Storage at 4°C in anhydrous environments is recommended .

Safety and Handling Guidelines

- Hazards : Skin/eye irritation (Category 2A); avoid inhalation or direct contact .

- Protective Measures : Use fume hoods, nitrile gloves, and safety goggles. Store at 4°C in sealed containers under N₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.